4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Description
4-Methyl-N-(5-methyloxazol-2-yl)benzamide is a benzamide derivative featuring a 4-methyl-substituted benzene ring linked via an amide bond to a 5-methyloxazol-2-yl heterocycle.
Properties
IUPAC Name |
4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPKJWGWYUYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyloxazole-2-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylbenzoic acid and 5-methyloxazole-2-amine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Procedure: The 4-methylbenzoic acid is first activated by the coupling agent, followed by the addition of 5-methyloxazole-2-amine. The reaction mixture is stirred at room temperature for several hours until the formation of the product is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Methyl-N-(5-methyloxazol-2-yl)benzamide.
Industrial Production Methods
Industrial production methods for 4-Methyl-N-(5-methyloxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(5-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzamide and oxazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Antitumor Activity : Preliminary studies suggest that 4-Methyl-N-(5-methyloxazol-2-yl)benzamide exhibits significant cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells with an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent.
Enzyme Inhibition
Research has shown that this compound can act as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Case Study : A recent investigation into the inhibition of the renal outer medullary potassium channel (ROMK) revealed that modifications to the benzamide structure enhanced binding affinity, suggesting that 4-Methyl-N-(5-methyloxazol-2-yl)benzamide could be optimized for selective inhibition.
Antioxidant Properties
The antioxidant activity of this compound has been studied, revealing its potential to protect cells from oxidative stress.
- Research Findings : In vitro assays indicated that the compound scavenged free radicals effectively, which could contribute to its protective effects against oxidative damage in cellular models.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table compares key structural and physicochemical properties of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide with related compounds from the literature:
Key Comparative Analysis
- Oxadiazole-thioxo systems () exhibit stronger hydrogen-bonding capacity due to the thioxo group, unlike the oxazole’s oxygen, which may limit solubility in polar solvents.
Substituent Effects :
- The 4-methyl group on the benzamide (target) is electron-donating, contrasting with the electron-withdrawing 4-chloro substituent in . This difference influences electronic density on the amide carbonyl, altering reactivity in nucleophilic reactions.
- Compounds with acetyl or ester groups (e.g., 8a–c, ) show lower melting points (200–290°C) compared to rigid fused systems (e.g., 290°C for 8a), suggesting enhanced crystallinity in the latter.
- Synthetic Routes: The target compound likely follows a simpler synthesis (amide condensation) compared to multi-step routes for thiadiazole derivatives (e.g., enaminone intermediates in ). Benzimidazole derivatives () require cyclization steps, increasing synthetic complexity relative to oxazole-based systems.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1650–1680 cm⁻¹, similar to Compound 6 (1606 cm⁻¹, ). Thiadiazole derivatives (e.g., 8a) exhibit split C=O peaks (1679 and 1605 cm⁻¹) due to conjugated carbonyl groups.
- Melting Points : Rigid heterocycles (e.g., pyridine-thiadiazole in 8a, ) exhibit higher melting points (290°C) than flexible esters (200–210°C for 8b–c), highlighting the role of molecular packing.
Biological Activity
4-Methyl-N-(5-methyloxazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide can be represented as follows:
This compound features a benzamide backbone with a methyl group and a methyloxazole substituent, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that compounds similar to 4-Methyl-N-(5-methyloxazol-2-yl)benzamide exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of oxazole compounds possess inhibitory effects against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Methyl-N-(5-methyloxazol-2-yl)benzamide | Staphylococcus aureus | 15 |
| 4-Methyl-N-(5-methyloxazol-2-yl)benzamide | Streptococcus mutans | 12 |
Anticancer Activity
In preclinical studies, compounds containing the oxazole moiety have shown promise in cancer treatment. For example, certain methyl-substituted oxazoles have been identified as selective inhibitors of cancer cell proliferation, particularly in models of breast and colon cancer . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the efficacy of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines .
The biological activity of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cellular signaling or DNA repair mechanisms. For instance, the compound's interaction with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, has been highlighted as a potential therapeutic pathway .
Synthesis and Characterization
The synthesis of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide typically involves multi-step organic reactions. The following synthetic route outlines the general approach:
- Starting Materials : Begin with commercially available benzamide derivatives.
- Formation of Oxazole : React with appropriate aldehydes under acidic conditions to form the oxazole ring.
- Methylation : Introduce methyl groups using methylating agents such as dimethyl sulfate or methyl iodide.
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1: Formation | Condensation | Benzamide, Aldehydes |
| Step 2: Cyclization | Acid-Catalyzed Reaction | Acid catalyst |
| Step 3: Methylation | Alkylation | Dimethyl sulfate |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Methyl-N-(5-methyloxazol-2-yl)benzamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with coupling 4-methylbenzoic acid derivatives with 5-methyloxazole-2-amine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI) for amide bond formation. Purity optimization involves thin-layer chromatography (TLC) monitoring at each stage and recrystallization using solvents like ethanol or acetonitrile. Spectroscopic validation (NMR, IR) is critical to confirm intermediate and final product integrity .
Q. Which spectroscopic techniques are most effective for characterizing 4-Methyl-N-(5-methyloxazol-2-yl)benzamide?
- Methodology :
- ¹H/¹³C NMR : Confirm molecular structure by analyzing aromatic proton environments (e.g., methyl groups at δ ~2.3 ppm for benzamide and oxazole moieties) and carbonyl signals (δ ~165-170 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the crystal structure of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide, and what challenges might arise?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer (λ = 0.71073 Å) is ideal. Data refinement via SHELXL can resolve space groups (e.g., orthorhombic P2₁2₁2₁) and hydrogen-bonding networks. Challenges include crystal twinning, low diffraction quality, and absorption corrections. Multi-scan methods (e.g., SADABS) are recommended for data scaling .
Q. What strategies can resolve contradictions in reported biochemical activity data for this compound across studies?
- Methodology :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., enzyme concentration, pH) to isolate variables. For example, conflicting results in bacterial enzyme inhibition (e.g., acps-pptase ) may arise from assay buffer differences.
- Structural Analysis : Use computational docking (e.g., AutoDock Vina) to compare binding modes with homologous enzymes. Cross-reference crystallographic data to identify steric or electronic mismatches .
Q. How should researchers design experiments to study this compound’s interaction with bacterial proliferation targets like acps-pptase?
- Methodology :
- In Vitro Enzymatic Assays : Use purified acps-pptase in a colorimetric assay (e.g., malachite green for phosphate release). Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
- MIC Testing : Determine minimum inhibitory concentrations (MICs) against E. coli or S. aureus to correlate enzyme inhibition with bacterial growth suppression .
Q. What computational methods are effective for predicting the pharmacokinetic properties of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and solubility using tools like GROMACS.
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess bioavailability, CYP450 interactions, and toxicity. For example, the trifluoromethyl group may enhance metabolic stability but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
